molecular formula C22H13N3O7 B11528399 2-({[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid

2-({[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid

Cat. No.: B11528399
M. Wt: 431.4 g/mol
InChI Key: TZZIMTGTYOGXIP-UHFFFAOYSA-N
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Description

2-[3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a nitro group, a benzamido group, and an isoindole moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID typically involves multi-step organic reactions. One common method includes the nitration of an isoindole derivative followed by amide formation with a benzoyl chloride derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amide formation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions. Substitution reactions often require strong acids or bases as catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzene rings .

Scientific Research Applications

2-[3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoindole moiety may also play a role in binding to specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H13N3O7

Molecular Weight

431.4 g/mol

IUPAC Name

2-[[3-(4-nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid

InChI

InChI=1S/C22H13N3O7/c26-19(23-16-9-2-1-7-14(16)22(29)30)12-5-3-6-13(11-12)24-20(27)15-8-4-10-17(25(31)32)18(15)21(24)28/h1-11H,(H,23,26)(H,29,30)

InChI Key

TZZIMTGTYOGXIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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